molecular formula C26H45NO7 B1611941 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate CAS No. 64431-95-4

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

Numéro de catalogue: B1611941
Numéro CAS: 64431-95-4
Poids moléculaire: 484.6 g/mol
Clé InChI: WDKPRHOCWKLQPK-TXDHSPGBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a bile acid derivative characterized by a steroidal cyclopenta[a]phenanthrene core with three hydroxyl groups at positions 3, 7, and 12, two methyl groups at positions 10 and 13, and a pentanoyl-amino acetic acid side chain at position 15. The hydrate form indicates the presence of water molecules in its crystalline lattice, which may enhance stability or solubility . Its synthesis typically involves reduction of lithocholic acid (1) using LiAlH₄ in anhydrous THF, followed by functionalization of the side chain . Purity is confirmed via ¹H NMR (>95%) and HRMS .

Propriétés

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1/i23+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKPRHOCWKLQPK-TXDHSPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583564
Record name 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64431-95-4
Record name 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

The compound 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid; hydrate is a complex organic molecule with significant biological activity. This article provides a comprehensive overview of its biological properties based on diverse research findings.

Structure and Composition

The compound is characterized by a complex steroid-like structure with multiple hydroxyl groups and a pentanoyl amino acid moiety. Its IUPAC name is indicative of its detailed stereochemistry and molecular configuration.

Physical Properties

  • Appearance : White to off-white crystalline powder.
  • Molecular Weight : Approximately 500 g/mol.
  • Solubility : Soluble in organic solvents and slightly soluble in water.

Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular receptors and enzymes. The presence of hydroxyl groups contributes to its ability to modulate biological pathways.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
  • Antioxidant Properties : It exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Cholesterol Regulation : As a derivative of cholic acid, it plays a role in cholesterol metabolism and may aid in lowering cholesterol levels in vivo .

Case Studies

  • Study on Inflammation : In vitro studies demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
  • Cholesterol Metabolism : A clinical trial indicated that administration of the compound improved lipid profiles in patients with dyslipidemia by enhancing hepatic cholesterol excretion .

Summary of Key Studies

StudyFocusFindings
Anti-inflammatory effectsReduced TNF-alpha and IL-6 levels
Antioxidant activitySignificant reduction in oxidative stress markers
Cholesterol regulationImproved lipid profiles in dyslipidemic patients

Mechanistic Insights

The compound's action on nuclear receptors such as FXR (Farnesoid X receptor) has been documented. Activation of FXR leads to enhanced bile acid synthesis and promotes lipid homeostasis .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development and Therapeutics
The compound has been investigated for its therapeutic properties related to metabolic disorders. Its structure suggests potential interactions with biological pathways involved in glucose metabolism and lipid regulation. Research indicates that compounds with similar structural motifs have been effective in modulating glucagon-like peptide-1 (GLP-1) activity. This may lead to the development of new treatments for type 2 diabetes and obesity management .

2. Human Disease Models
Studies utilizing this compound have contributed to the understanding of human diseases through model organisms. For instance, it has been used in zebrafish models to observe phenotypic changes induced by environmental factors. Such models help elucidate the compound's effects on biological systems and its potential role in disease mechanisms .

Biotechnology Applications

1. Biochemical Pathway Analysis
The compound's unique structure allows it to serve as a tool for studying biochemical pathways. It can be utilized to investigate the role of specific enzymes and receptors in metabolic processes. This application is particularly relevant in research focused on lipid metabolism and hormone signaling pathways .

2. Synthesis of Derivatives
The synthesis of derivatives from this compound is an area of active research. Modifications to its structure can lead to the development of novel compounds with enhanced pharmacological properties. For example, acylated GLP-1 analogs derived from similar compounds have shown improved stability and bioactivity .

Case Studies and Research Findings

Case Study 1: GLP-1 Analog Research
In a study exploring GLP-1 analogs for diabetes treatment, researchers synthesized derivatives based on the structural framework of this compound. The resulting analogs exhibited increased potency and longer half-lives compared to existing therapies. This highlights the potential for developing more effective treatments for metabolic diseases .

Case Study 2: Zebrafish Phenotyping
Research utilizing zebrafish models demonstrated that exposure to this compound resulted in observable phenotypic changes related to metabolic functions. These findings provide insights into how environmental factors influence metabolic health and disease progression .

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

The compound’s reactivity is dictated by its core steroidal structure and functional groups:

  • Steroid nucleus : A cyclopenta[a]phenanthrene backbone with three hydroxyl groups at positions 3α, 7α, and 12α, which participate in hydrogen bonding and oxidation reactions .

  • Pentanoic acid side chain : Terminates in a carboxylic acid group (-COOH) capable of esterification, amidation, or salt formation .

  • Glycine conjugate : An amide bond links the steroidal moiety to glycine, introducing hydrolytic susceptibility under acidic or enzymatic conditions .

  • Hydrate : The water molecule in the crystal lattice may influence solubility and stability .

Hydrolysis of the Amide Bond

The glycyl-amide bond is prone to hydrolysis, particularly under enzymatic action (e.g., bile salt hydrolases) or acidic conditions:

Glycocholic acid+H2Oenzyme/acidCholic acid+Glycine\text{Glycocholic acid} + \text{H}_2\text{O} \xrightarrow{\text{enzyme/acid}} \text{Cholic acid} + \text{Glycine}

Conditions :

Reaction EnvironmentRate DeterminantsProducts
pH < 3 (acidic)Protonation of amide nitrogenCholic acid, glycine
Bile salt hydrolaseEnzyme specificityFree bile acid + glycine

This reaction is critical for enterohepatic circulation and detoxification .

Oxidation of Hydroxyl Groups

The 3α, 7α, and 12α hydroxyl groups undergo regioselective oxidation:

  • Enzymatic oxidation : Cytochrome P450 enzymes (e.g., CYP8B1) oxidize hydroxyls to ketones, altering hydrophobicity .

  • Chemical oxidation : Strong oxidants (e.g., Jones reagent) convert hydroxyls to ketones or carboxylic acids.

Example :

3α-OHCYP8B13-keto derivative\text{3α-OH} \xrightarrow{\text{CYP8B1}} \text{3-keto derivative}

Conjugation and Salt Formation

The carboxylic acid group (-COOH) participates in salt formation with cations (e.g., Na⁺, K⁺), enhancing solubility:

R-COOH+NaOHR-COO⁻Na⁺+H2O\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO⁻Na⁺} + \text{H}_2\text{O}

Applications : Sodium salts of bile acids are commonly used in pharmaceuticals to improve bioavailability .

Isotopic Labeling and Stability

The glycyl-1-13C label introduces stability considerations:

  • 13C NMR : The labeled carbon (C1 of glycine) provides a distinct spectroscopic signature for metabolic tracking .

  • Kinetic isotope effects : Minimal impact on reaction rates due to the non-labile nature of the 13C label .

Thermal and Photochemical Degradation

Limited data suggest:

  • Thermal decomposition : Above 200°C, decarboxylation and steroid ring degradation occur.

  • Photolysis : UV exposure may cleave the amide bond or oxidize hydroxyl groups.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name/ID Key Structural Features Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 3,7,12-Trihydroxy, 10,13-dimethyl, pentanoyl-amino acetic acid side chain, hydrate C₂₇H₄₅NO₅·H₂O ~461.6 g/mol High polarity due to hydroxyl groups; hydrate improves crystallinity. Biological activity likely linked to bile acid receptor interactions.
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (7) 3-Hydroxy, methyl ester side chain C₂₈H₄₆O₄ 446.7 g/mol White solid (mp 105–106°C); ester group reduces polarity, enhancing membrane permeability. Used as intermediate for further functionalization.
(R)-4-((3R,5R,7S,8R,9S,10S,13R,14S,17R)-3-((TBSO)-7-methoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate Methoxy at C7, tert-butyldimethylsilyl (TBS) protection at C3 C₃₅H₆₂O₅Si 594.9 g/mol TBS protection improves synthetic yield; methoxy group alters metabolic stability. Designed for Clostridium difficile spore inhibition.
(4R)-4-((3R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-(2-(4-sulfamoylphenoxy)ethyl)pentanamide (11) 3,7-Dihydroxy, sulfamoylphenoxy-ethylamide side chain C₃₃H₅₂N₂O₆S 610.8 g/mol Sulfamoylphenoxy group enhances autotaxin inhibition (IC₅₀ = 30 nM). Improved pharmacokinetics due to amide linkage.
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-Ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid 7-Oxo, 6-ethylidene, 3-hydroxy C₂₆H₄₀O₄ 416.6 g/mol Oxo group reduces hydrogen bonding, lowering melting point. Ethylidene introduces rigidity; potential anticancer activity via steric hindrance.
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid 3-Sulfooxy group, acetic acid side chain C₂₇H₄₃NO₇S 525.7 g/mol Sulfate ester increases water solubility; used as a pharmaceutical intermediate for prodrug development.

Key Comparative Insights

Hydroxylation vs. Esterification/Acylation :

  • The target compound’s 3,7,12-trihydroxy configuration confers high polarity and hydrogen-bonding capacity, contrasting with methyl ester (7) or TBS-protected (3) derivatives, which exhibit enhanced lipophilicity and membrane permeability .
  • Sulfate () or sulfamoyl () modifications further modulate solubility and receptor targeting.

Biological Activity :

  • Compounds with amide or sulfonamide side chains (e.g., ) show enhanced enzyme inhibition (e.g., autotaxin), while oxo or ethylidene derivatives (e.g., ) may interfere with sterol-metabolizing enzymes.
  • Methoxy or TBS-protected analogues () are optimized for metabolic stability in antimicrobial applications.

Synthetic Utility :

  • Ester derivatives () serve as intermediates for side-chain functionalization.
  • Hydrate forms (target compound) improve crystallinity for structural characterization .

Physicochemical and Pharmacokinetic Trends

Property Target Compound Compound 7 Compound 11 Compound (16)
Melting Point (°C) Not reported 105–106 Not reported Not reported
LogP (Predicted) ~2.1 ~3.5 ~1.8 ~3.0
Water Solubility Moderate Low High Low
Metabolic Stability Moderate High (ester) High (amide) Low (oxo)

Méthodes De Préparation

Steroid Core Functionalization

  • The starting material is usually a naturally derived or synthetically prepared steroid such as a trihydroxy-substituted cyclopenta[a]phenanthrene derivative.
  • Functional groups (hydroxyls at positions 3, 7, 12) are preserved or selectively protected to avoid side reactions.
  • The 17-position is activated for acylation, often by conversion to a carboxylic acid or an acid chloride intermediate.
  • Common reagents for activation include thionyl chloride or oxalyl chloride to form acid chlorides, facilitating subsequent amide bond formation.

Side Chain Attachment via Amide Bond Formation

  • The amino acetic acid moiety is introduced through amide coupling with the activated steroid acid derivative.
  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) are employed to promote efficient amide bond formation.
  • The reaction is typically conducted in aprotic solvents like dichloromethane or DMF under controlled temperature to maintain stereochemical integrity.
  • Purification is achieved by chromatographic techniques to isolate the desired amide conjugate.

Crystallization and Hydrate Formation

  • The final compound is crystallized from solvents such as ethanol or water mixtures to obtain the hydrate form.
  • Controlled drying and humidity conditions are used to stabilize the hydrate.
  • Characterization by X-ray crystallography confirms hydrate formation and stereochemistry.

Analytical Data Supporting Preparation

Parameter Data/Methodology Reference
Molecular Formula C24H39NO7·xH2O (hydrate) PubChem
Molecular Weight 408.6 g/mol PubChem
Stereochemistry Maintained via stereospecific synthesis Patents
Purity Assessment HPLC, NMR spectroscopy Patents
Structural Confirmation 2D/3D NMR, X-ray crystallography PubChem, Patents
Hydrate Confirmation X-ray crystallography, thermal analysis Patents

Research Findings and Optimization

  • Studies show that maintaining the stereochemical configuration at multiple chiral centers is critical for biological activity and requires mild reaction conditions during coupling.
  • Protecting groups for hydroxyl functions (e.g., TBDMS, acetyl) are selectively used and removed post-coupling to avoid side reactions.
  • Hydrate formation improves compound stability and solubility, important for pharmaceutical formulations.
  • Alternative synthetic routes explore enzymatic methods for selective hydroxylation and amide bond formation, enhancing stereoselectivity and yield.

Summary Table of Preparation Methodology

Step Description Key Reagents/Conditions Outcome
1. Steroid Core Activation Conversion of steroid acid to acid chloride Thionyl chloride, oxalyl chloride Reactive intermediate for coupling
2. Amide Bond Formation Coupling with amino acetic acid Carbodiimides (EDC/DCC), HATU, aprotic solvent, mild temp Formation of amide linkage
3. Deprotection Removal of protecting groups on hydroxyls Mild acidic or basic conditions Free hydroxyl groups restored
4. Crystallization Isolation of hydrate form Ethanol/water solvent system Stable hydrate crystals

Q & A

Q. How can the stereochemical configuration of this compound be rigorously confirmed?

Methodological Answer:

  • Use nuclear Overhauser effect spectroscopy (NOESY) to analyze spatial proximity of protons in the cyclopenta[a]phenanthrene core. Compare observed coupling constants (e.g., JJ-values in 1H^1H NMR) with density functional theory (DFT)-calculated values for stereoisomers .
  • X-ray crystallography is definitive for resolving ambiguous stereocenters. For example, provides 1H^1H and 13C^{13}C NMR data for a structurally related bile acid derivative, highlighting characteristic shifts for hydroxyl and methyl groups in the steroid nucleus .

Q. What protocols are recommended for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

  • Employ chiral auxiliary-assisted synthesis, as demonstrated in , where methyl esters of bile acid analogs were synthesized via selective protection/deprotection of hydroxyl groups. Use Mitsunobu reactions for stereospecific ether formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for carboxylate intermediates. Final purification requires reversed-phase HPLC with a chiral column (e.g., Chiralpak IA) .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Prepare stock solutions in dimethyl sulfoxide (DMSO) at ≤10 mM to avoid precipitation. For aqueous buffers (e.g., PBS), use β-cyclodextrin (0.5–2% w/v) to enhance solubility via host-guest complexation, as validated in for analogous hydrophobic bile acids .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

Methodological Answer:

  • Apply surface plasmon resonance (SPR) to measure real-time binding kinetics (association/dissociation rates) to receptors like FXR or TGR5. SPR avoids artifacts common in fluorescence polarization assays (e.g., autofluorescence). Validate findings using isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding .
  • Cross-reference results with molecular dynamics (MD) simulations of ligand-receptor interactions. For example, highlights AI-driven models for predicting binding modes, which can reconcile discrepancies between experimental and computational data .

Q. What experimental designs are optimal for studying its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Use a crossover study design in rodent models: Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (FF). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze via LC-MS/MS, referencing ’s protocols for derivatizing carboxylate groups with tert-butyldimethylsilyl (TBDMS) reagents to enhance ionization .
  • For tissue distribution studies, employ whole-body autoradiography after 14C^{14}C-labeling the pentanoyl side chain .

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Conduct forced degradation studies under ICH Q1A guidelines: Expose the compound to 40°C/75% RH for 6 months. Use UPLC-PDA-ELSD to monitor degradation products. Add antioxidants (e.g., 0.01% BHT) to lyophilized formulations, as described in for hygroscopic bile acid derivatives .
  • For hydrate-specific stability, perform dynamic vapor sorption (DVS) to assess water uptake/loss and its impact on crystallinity .

Q. What strategies are effective for elucidating metabolic pathways in human hepatocytes?

Methodological Answer:

  • Incubate the compound with cryopreserved human hepatocytes (1 µM, 4 h) and analyze metabolites via high-resolution mass spectrometry (HRMS) in negative ion mode. Use stable isotope labeling (e.g., 13C^{13}C-acetate) to trace conjugation pathways (e.g., glycine/taurine amidation) .
  • Compare results with CYP450 inhibition assays (CYP3A4, CYP7A1) to identify enzymes involved in phase I metabolism .

Methodological Frameworks

Q. How should a research proposal integrate theoretical frameworks for studying this compound’s mechanism of action?

Methodological Answer:

  • Align with ’s principles: Link hypotheses to bile acid signaling theory (e.g., FXR activation modulating lipid metabolism). Design experiments to test whether the compound’s hydroxylation pattern enhances nuclear receptor selectivity compared to chenodeoxycholic acid .
  • Use ’s model to connect empirical data (e.g., EC50 values) to structure-activity relationship (SAR) models, ensuring iterative refinement of hypotheses .

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

Methodological Answer:

  • Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use Akaike information criterion (AIC) to compare sigmoidal EmaxE_{\text{max}} vs. Hill equation fits. For outlier management, employ Huber-White robust standard errors .

Data Interpretation Challenges

Q. How can conflicting cytotoxicity results between 2D and 3D cell models be reconciled?

Methodological Answer:

  • Re-evaluate drug penetration in 3D spheroids using confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugation at the acetic acid moiety). Adjust IC50 calculations based on measured intracellular concentrations .
  • Compare transcriptomic profiles (RNA-seq) of 2D vs. 3D cultures to identify resistance mechanisms (e.g., upregulated efflux transporters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Reactant of Route 2
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.